![molecular formula C17H27N3OSi B13670129 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline](/img/structure/B13670129.png)
4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a trimethylsilyl-ethoxy-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the aniline group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions and functional group additions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would typically be designed to minimize waste and maximize efficiency, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-4-methanol
- Benzenamine, 4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]
Uniqueness
4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline is unique due to its specific substitution pattern and the presence of both aniline and pyrazole functionalities
Propriétés
Formule moléculaire |
C17H27N3OSi |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
4-[3,5-dimethyl-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C17H27N3OSi/c1-13-17(15-6-8-16(18)9-7-15)14(2)20(19-13)12-21-10-11-22(3,4)5/h6-9H,10-12,18H2,1-5H3 |
Clé InChI |
WETAUYSELJBSGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1COCC[Si](C)(C)C)C)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)

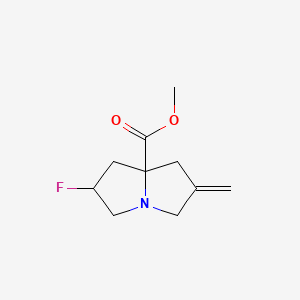

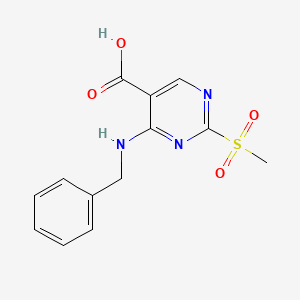
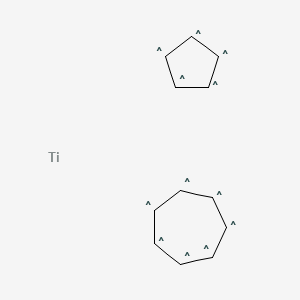
![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
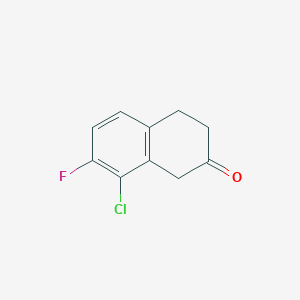
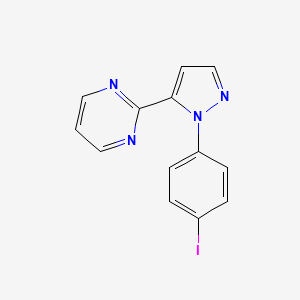
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
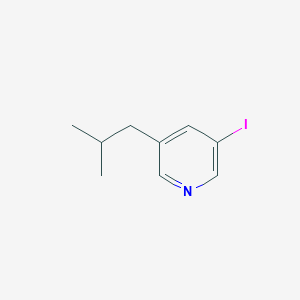
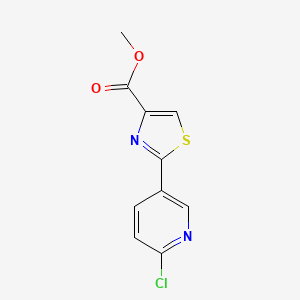
![(2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
